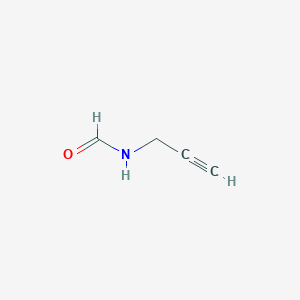

N-(prop-2-yn-1-yl)formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5NO |

|---|---|

Molecular Weight |

83.09 g/mol |

IUPAC Name |

N-prop-2-ynylformamide |

InChI |

InChI=1S/C4H5NO/c1-2-3-5-4-6/h1,4H,3H2,(H,5,6) |

InChI Key |

MTEWKKSTWKALQI-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC=O |

Origin of Product |

United States |

Synthetic Methodologies for N Prop 2 Yn 1 Yl Formamide

Direct Formylation Approaches of Propargylamines

The most common route to N-(prop-2-yn-1-yl)formamide is the direct formylation of propargylamine (B41283). This involves the introduction of a formyl group (-CHO) onto the nitrogen atom of propargylamine. Various formylating agents and catalytic systems have been developed for this purpose.

Formic acid is a widely used and practical formylating agent. scispace.com The reaction can be carried out by heating a mixture of propargylamine and aqueous formic acid in a solvent like toluene, often with a Dean-Stark trap to remove water and drive the reaction to completion. scispace.com This method is advantageous due to the low cost and availability of formic acid, and it can produce the desired product in excellent yields without the need for extensive purification. scispace.com

Several catalytic systems have been developed to enhance the efficiency of formylation using formic acid. For instance, molecular iodine has been shown to be an effective catalyst for the N-formylation of a wide range of amines, including aliphatic and aromatic ones, under solvent-free conditions. organic-chemistry.orgthieme-connect.com This method is considered environmentally benign due to the low toxicity and cost of iodine. organic-chemistry.orgthieme-connect.com The reaction typically proceeds at elevated temperatures (e.g., 70 °C) and provides high yields of the N-formylated product. organic-chemistry.org Other catalysts, such as ion-exchange resins like Amberlite IR-120[H+], have also been employed, often in conjunction with microwave irradiation to accelerate the reaction. nih.gov

Alternative formylating agents include ethyl formate (B1220265), which can be used in biocatalytic N-formylation reactions employing lipases. rsc.org This approach offers mild reaction conditions and high efficacy. rsc.org Another strategy involves the use of carbon dioxide as a C1 source in the presence of a reducing agent like sodium borohydride (B1222165). rsc.orgrsc.org This catalyst-free method is considered sustainable and can be performed without the need for high pressure or specialized equipment. rsc.orgrsc.org The reaction proceeds through the in situ generation of a formoxy borohydride species. rsc.orgrsc.org

The choice of solvent can also play a crucial role. While some methods are performed under solvent-free conditions, others utilize solvents like dimethylformamide (DMF), which can act as a promoter in certain reactions. rsc.org

Table 1: Comparison of Direct Formylation Methods for Primary Amines

| Formylating Agent | Catalyst/Conditions | Solvent | Advantages |

|---|---|---|---|

| Formic Acid | Reflux with Dean-Stark trap | Toluene | Practical, high yield, no purification needed. scispace.com |

| Formic Acid | Molecular Iodine (5 mol%) | Solvent-free | Environmentally friendly, high efficiency. organic-chemistry.orgthieme-connect.com |

| Formic Acid | Amberlite IR-120[H+] / Microwave | Solvent-free | Rapid reaction times. nih.gov |

| Ethyl Formate | Lipase | - | Mild conditions, high efficacy. rsc.org |

| Carbon Dioxide / Sodium Borohydride | Catalyst-free | DMF | Sustainable, no specialized equipment. rsc.orgrsc.org |

Alkylation-Based Syntheses of Formamide (B127407) Derivatives

An alternative synthetic route to this compound involves the alkylation of formamide or its derivatives with a propargyl-containing electrophile. This approach is less common than direct formylation but offers a different strategic pathway.

In this method, the nitrogen atom of formamide acts as a nucleophile, attacking an electrophilic propargyl source, such as propargyl bromide or propargyl chloride. rsc.orgsmolecule.com The reaction is typically carried out in the presence of a base to deprotonate the formamide, thereby increasing its nucleophilicity. However, a significant challenge in the alkylation of amides is the potential for O-alkylation to occur alongside the desired N-alkylation, leading to a mixture of products. rsc.org The regioselectivity of the reaction can be influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent. rsc.org For instance, the use of cesium carbonate as a base has been shown to promote regioselective O-alkylation of pyrimidinones (B12756618) under mild conditions. rsc.org

Formamide itself can also be used as a solvent and a reagent in certain reactions. For example, it has been used in the Zn/CuI-mediated coupling of alkyl halides with vinyl sulfones. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Routes

The development of environmentally friendly methods for the synthesis of this compound is an active area of research. Green chemistry principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-free and catalyst-free reactions are particularly attractive from a green chemistry perspective. keaipublishing.com The direct formylation of propargylamine using formic acid under solvent-free conditions, either with or without a catalyst, aligns with these principles. organic-chemistry.orgthieme-connect.comnih.gov The use of ultrasound irradiation has also been explored as a green approach for N-formylation, promoting the reaction under solvent- and catalyst-free conditions at room temperature. academie-sciences.fr

The utilization of carbon dioxide as a renewable C1 feedstock is another key aspect of sustainable synthesis. rsc.orgrsc.orgbohrium.com The catalyst-free reductive formylation of amines with CO2 and sodium borohydride is a prime example of a green synthetic route. rsc.orgrsc.org This method avoids the use of toxic and expensive metal catalysts and operates under mild conditions. rsc.orgrsc.org

Biocatalysis, using enzymes like lipases, also represents a green alternative to traditional chemical methods. rsc.org These reactions are typically performed under mild conditions in aqueous media, reducing the environmental impact. rsc.org The recyclability of the biocatalyst is another advantage of this approach. rsc.org

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and developing new, more efficient methods.

In the direct formylation of amines with formic acid, the generally accepted mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of formic acid. researchgate.net In catalyzed reactions, the catalyst plays a role in activating the formic acid. For example, in the iodine-catalyzed reaction, it is proposed that in situ generated hydrogen iodide (HI) protonates the carbonyl group of formic acid, making it more electrophilic and facilitating the nucleophilic attack by the amine. thieme-connect.com

For the reductive formylation using carbon dioxide and sodium borohydride, spectroscopic studies using 1H and 11B NMR have provided evidence for the in situ formation of a formoxy borohydride species. rsc.orgrsc.org This intermediate is believed to be the active formylating agent in the reaction. rsc.orgrsc.org

In alkylation-based syntheses, the mechanism involves the deprotonation of formamide by a base to form an ambident anion. This anion can then react with the propargyl halide at either the nitrogen or the oxygen atom. The factors influencing the N- versus O-alkylation are complex and can depend on the reaction conditions and the specific substrates involved. rsc.org

Reactivity and Transformations of N Prop 2 Yn 1 Yl Formamide

Alkyne-Centric Reactions

The terminal alkyne group, characterized by its sp-hybridized carbons and acidic proton, is the primary site for a variety of addition and coupling reactions.

The terminal alkyne of N-(prop-2-yn-1-yl)formamide serves as a key functional handle for participating in 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne cycloaddition. This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate no offensive byproducts. magtech.com.cn

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the terminal alkyne of this compound can react efficiently with organic azides to form a stable 1,4-disubstituted 1,2,3-triazole ring. This method is highly reliable and widely used for linking different molecular fragments.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): this compound can also be a precursor to molecules used in copper-free click chemistry. nih.gov The alkyne can be incorporated into a strained ring system, such as a cyclooctyne. magtech.com.cnresearchgate.net These strained alkynes react rapidly with azides without the need for a toxic metal catalyst, a critical advantage for applications in biological systems. magtech.com.cnnih.gov The driving force for this reaction is the release of ring strain. magtech.com.cnresearchgate.net

The ability of the alkyne group to undergo these cycloaddition reactions makes this compound a valuable precursor for synthesizing complex conjugates, functionalized polymers, and bioconjugates. nih.govmdpi.com

Hydrofunctionalization involves the formal addition of an H-X molecule across the carbon-carbon triple bond. The alkyne in this compound is susceptible to such additions, leading to the formation of various functionalized alkene derivatives.

Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. Catalyzed by transition metals (such as gold, platinum, or rare-earth metals), the hydroamination of the alkyne moiety in this compound with an amine would yield an enamine or imine, depending on the reaction conditions and subsequent tautomerization. researchgate.net

Hydrosilylation: The addition of a silicon-hydride (Si-H) bond across the triple bond, typically catalyzed by platinum or rhodium complexes, would convert the alkyne into a vinylsilane. The regioselectivity of the addition (i.e., which carbon gets the silyl (B83357) group) can often be controlled by the choice of catalyst and substrates.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the alkyne follows Markovnikov's rule, where the hydrogen atom adds to the carbon that already has a hydrogen, and the halide adds to the more substituted carbon. This would convert the terminal alkyne of this compound into a 2-halopropenyl derivative.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the terminal alkyne of this compound is an excellent substrate for several of these processes.

Sonogashira Coupling: This reaction is a highly efficient method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org In a typical Sonogashira reaction, this compound would react with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base to yield an N-(3-arylprop-2-yn-1-yl)formamide derivative. beilstein-journals.orgorganic-chemistry.orgnih.gov This reaction is robust and tolerates a wide range of functional groups.

Heck-type Reactions: While the classic Heck reaction involves alkenes, alkynes can also participate in similar palladium-catalyzed couplings with aryl or vinyl halides. mdpi.com These reactions can lead to the formation of substituted alkenes or trigger more complex cascade reactions, depending on the substrate and conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine or amide. wikipedia.orglibretexts.org While primarily an amide-centric reaction involving the N-H bond, its inclusion in cross-coupling discussions is common. The formamide (B127407) N-H in this compound could potentially couple with an aryl halide, although it is generally less reactive than a primary or secondary amine. researchgate.netnih.gov The development of specialized ligands and precatalysts has significantly expanded the scope of this reaction. nih.govnih.gov

| Reaction Name | Coupling Partner | Catalytic System | Bond Formed |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd Catalyst, Cu(I) Co-catalyst, Amine Base | C(sp)-C(sp²) |

| Heck-type Reaction | Aryl/Vinyl Halide | Pd Catalyst, Base | C(sp)-C(sp²) |

| Buchwald-Hartwig Amination | Aryl Halide | Pd Catalyst, Ligand, Base | N-C(sp²) |

The alkyne group can be selectively oxidized or reduced to access different functional groups and saturation levels.

Oxidative Transformations: The alkyne moiety can undergo various oxidative reactions. For instance, oxidative cleavage can break the triple bond to form carboxylic acids. A notable transformation involves the visible-light-induced oxidative formylation of related N-alkyl-N-(prop-2-yn-1-yl)anilines, where molecular oxygen is used to transform the propargyl group, ultimately affording a formamide product under mild, photosensitizer-free conditions. rsc.org

Reductive Transformations: The reduction of the alkyne in this compound can be controlled to produce either an alkene or an alkane.

Partial Reduction: Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or other similar systems, the alkyne can be selectively reduced to a (Z)-alkene, yielding N-(prop-2-en-1-yl)formamide.

Full Reduction: Complete hydrogenation of the triple bond to a single bond can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, resulting in the formation of N-propylformamide.

Amide-Centric Reactions

The formamide group offers reactive pathways that are orthogonal to the alkyne chemistry, primarily involving the nitrogen atom and the formyl proton.

The formamide nitrogen can be functionalized through various strategies. The N-H proton is weakly acidic and can be removed by a strong base to form an amidate anion. This anion can then act as a nucleophile in substitution reactions.

N-Alkylation/N-Arylation: After deprotonation with a suitable base (e.g., sodium hydride), the resulting nitrogen anion can be alkylated with alkyl halides or undergo arylation via reactions like the Buchwald-Hartwig amination to form tertiary amides.

N-Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of N-formyl imides.

Deformylation: The formyl group can be removed under acidic or basic conditions to release the free primary amine, propargylamine (B41283). This makes this compound a useful protected form of propargylamine, allowing the alkyne to be manipulated before unmasking the amine functionality. The N-formylation of amines is a common transformation in organic synthesis, highlighting the importance of formamides as key intermediates. nih.govresearchgate.net

Formyl Group Transformations and Reductions

The formamide group in this compound is susceptible to several key transformations, primarily hydrolysis, deformylation, and reduction. These reactions modify the nitrogen substituent, providing access to other important propargyl-containing compounds.

Hydrolysis and Deformylation: Under acidic or basic conditions, the formyl group can be cleaved through hydrolysis to yield propargylamine. This transformation is a fundamental process for unmasking the primary amine, which can then be used in subsequent synthetic steps. Theoretical studies on the hydrolysis of other formamides suggest that the reaction can proceed through various pathways, including direct and water-assisted mechanisms where water molecules participate in the transition state to lower the activation energy barrier. nih.gov

Reduction: The reduction of the formyl group is a significant transformation that converts the formamide into a secondary amine. Complete reduction of the carbonyl moiety transforms this compound into N-methylpropargylamine. A variety of reducing agents can be employed for this purpose, ranging from metal hydrides to catalytic hydrosilylation protocols. organic-chemistry.org The choice of reagent can influence the chemoselectivity, which is crucial given the presence of the reducible alkyne group. Mild, metal-free catalytic protocols using silanes have been developed for the efficient conversion of amides to amines at room temperature. organic-chemistry.org A one-pot procedure for the N-monomethylation of primary amines often proceeds through an initial N-formylation step, followed by reduction, highlighting the synthetic utility of this sequence. nih.gov

Table 1: Potential Transformations of the Formyl Group

| Transformation | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction to Methylamine | LiAlH₄, NaBH₄/Tf₂O, Hydrosilanes | N-methylpropargylamine | organic-chemistry.org |

| Hydrolysis/Deformylation | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | Propargylamine |

Dual-Functional Group Reactivity and Tandem Processes

The strategic placement of the alkyne and formamide groups in this compound enables powerful tandem reactions, where multiple bond-forming events occur in a single operation. These processes are highly efficient, minimizing waste and purification steps by avoiding the isolation of intermediates. rroij.com

A notable example involves the use of N-(prop-2-yn-1-yl) amides in a tandem sequence initiated by triflic anhydride (B1165640) (Tf₂O) to synthesize complex spirocyclic structures. In this process, the formamide (or a related amide) is first activated by Tf₂O. This activation facilitates an intramolecular reaction involving the alkyne, leading to a cyclization event. This is often followed by a subsequent intermolecular reaction, such as a Friedel-Crafts ipso-cyclization, to build intricate molecular frameworks like 2-azaspiro[4.5]deca-1,6,9-trien-8-ones. Such tandem reactions underscore the utility of this compound as a linchpin in constructing complex molecules, where both functional groups play a critical and coordinated role. Understanding the complete reaction network by monitoring reactants, intermediates, and products is crucial for optimizing selectivity toward the desired outcome. rsc.org

Heterocycle Annulation and Ring-Forming Reactions

This compound is an excellent precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. The alkyne and amide moieties can act as synthons for ring construction through intramolecular cyclization or as components in intermolecular condensation reactions.

Oxazole (B20620) Formation: The synthesis of oxazoles from N-propargylamides is a well-established transformation, frequently catalyzed by transition metals, particularly gold and silver. rroij.com Gold(I) catalysts are highly effective at activating the alkyne functionality toward nucleophilic attack by the amide oxygen. nih.gov The reaction typically proceeds via a 5-exo-dig cyclization pathway. acs.org In this mechanism, the gold catalyst coordinates to the alkyne, making it electrophilic. The carbonyl oxygen of the formamide group then attacks the activated alkyne, leading to the formation of a five-membered ring. This process generates a vinyl-gold intermediate, which, after protodeauration, yields the aromatic oxazole ring. acs.org This cycloisomerization has been developed into one-pot protocols that demonstrate excellent functional group tolerance and can be merged with other catalytic processes. rsc.orgresearchgate.net Silver catalysts can also promote the cyclization of propargylic amides, often yielding oxazolines, which are dihydro-oxazole derivatives. researchgate.net

Table 2: Catalytic Systems for Oxazole Synthesis from N-Propargylamides

| Catalyst System | Key Features | Product Type | Reference |

|---|---|---|---|

| Gold(I) Complexes (e.g., PPh₃AuNTf₂) | Visible-light mediated, compatible with radical reactions. | Polyfluoroalkylated Oxazoles | nih.govresearchgate.net |

| Gold(I) / 4-MeO-TEMPO | Radical-involved process for internal alkynes. | 5-Oxazole Ketones | acs.org |

| Cationic Gold / NHPI / Lewis Acid | One-pot, chemodivergent synthesis. | Functionalized Oxazoles | rsc.org |

| Silver(I) Salts (e.g., AgSbF₆) | Rapid formation of cyclized products. | Oxazolines | researchgate.net |

Benzimidazole (B57391) Formation: Benzimidazole derivatives are a cornerstone of medicinal chemistry and materials science. vinhuni.edu.vn A common and efficient method for their synthesis is the condensation of o-phenylenediamines with a one-carbon (C1) source, such as an aldehyde or formic acid. semanticscholar.orgnih.gov this compound can serve as a C1 synthon in these reactions. In a zinc-catalyzed process, N-substituted formamides react with o-phenylenediamines to afford benzimidazoles in good yields. organic-chemistry.org Similarly, N-formyl imides have been used as a carbonyl source for benzimidazole synthesis. rsc.org In these transformations, the formyl group is transferred to the diamine, which then undergoes cyclization and dehydration to form the imidazole (B134444) ring, releasing propargylamine as a byproduct. This method provides a valuable route to 2-unsubstituted benzimidazoles.

Table 3: General Conditions for Benzimidazole Synthesis using C1 Synthons

| C1 Synthon | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| N-Substituted Formamides | Zn catalyst, Poly(methylhydrosiloxane) | Access to benzoxazoles and benzothiazoles as well. | organic-chemistry.org |

| Aldehydes | H₂O₂/TiO₂ P25 nanoparticles, solvent-free | Excellent yields, environmentally benign. | vinhuni.edu.vn |

| Carboxylic Acids | Ammonium chloride, heat | Commercially available and benign catalyst. | nih.gov |

| N-Formyl Imide | TsOH·H₂O, water | Operational simplicity, oxidant- and metal-free. | rsc.org |

Catalytic Aspects in Reactions Involving N Prop 2 Yn 1 Yl Formamide

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been extensively employed in reactions with N-(prop-2-yn-1-yl)formamide. This approach offers high selectivity and activity due to the well-defined nature of the catalytic species.

Transition Metal Catalysis (e.g., Gold, Copper, Palladium, Rhodium, Platinum)

Transition metals have proven to be powerful catalysts for activating the alkyne moiety of this compound, facilitating a range of transformations. Ynamides, which are structurally related to this compound, are known to undergo a variety of reactions catalyzed by transition metals. nih.gov These catalysts are adept at promoting cyclizations, additions, and coupling reactions.

The development of asymmetric catalysis using transition metals has been a significant focus, aiming to produce chiral molecules with high enantiomeric purity. mdpi.com While specific examples detailing the use of all the listed metals with this compound are not extensively documented in readily available literature, the reactivity patterns of ynamides suggest a broad potential for these catalysts. For instance, gold and copper catalysts are well-known for their ability to activate alkynes towards nucleophilic attack, while palladium is a cornerstone of cross-coupling chemistry.

| Transition Metal | Typical Reactions Catalyzed | Potential Application with this compound |

|---|---|---|

| Gold (Au) | Cycloisomerization, Hydroamination, Hydration | Intramolecular cyclization to form nitrogen heterocycles |

| Copper (Cu) | Click Chemistry (Azide-Alkyne Cycloaddition), C-H activation | Synthesis of triazoles, functionalization of the alkyne |

| Palladium (Pd) | Cross-coupling (e.g., Sonogashira, Heck), Carbonylation | Coupling with aryl halides, incorporation of CO |

| Rhodium (Rh) | Hydroformylation, C-H activation, Cycloadditions | Formation of aldehydes, synthesis of complex cyclic systems |

| Platinum (Pt) | Hydrosilylation, Hydroalkoxylation | Addition of Si-H and O-H bonds across the alkyne |

Organocatalysis and Metal-Free Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. clockss.org Proline and its derivatives are notable examples of organocatalysts that can activate substrates through the formation of enamine or iminium intermediates. dntb.gov.ua For this compound, organocatalysts could potentially be used to activate nucleophiles for addition to the alkyne or to facilitate cycloaddition reactions.

Lewis Acid and Brønsted Acid Catalysis

Lewis acids can activate the alkyne group of this compound, making it more susceptible to nucleophilic attack. Metal-organic frameworks (MOFs), such as UiO-66, can be engineered to possess both Lewis and Brønsted acid sites, offering a versatile catalytic platform. mdpi.com

Brønsted acids are also effective catalysts for reactions involving ynamides. For instance, they can catalyze the formal [5+2+1] cycloaddition of ynamides and isoxazoles with water, demonstrating a distinct chemoselectivity compared to gold-catalyzed reactions. rsc.org This highlights the potential of Brønsted acids to promote unique transformations of this compound.

Heterogeneous Catalysis and Supported Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reuse. Tandem catalytic systems, where two different catalysts work cooperatively in one reactor, have been developed for olefin polymerization and could be adapted for reactions involving this compound. researchgate.net The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of the former with the practical advantages of the latter.

Biocatalysis and Enzymatic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry. nih.govmdpi.com Enzymes offer remarkable chemo-, regio-, and stereoselectivity under mild reaction conditions. nottingham.ac.uk The application of biocatalysis to this compound could enable highly selective transformations that are challenging to achieve with traditional chemical catalysts. For example, enzymes could be used for the selective reduction of the alkyne or the hydrolysis of the formamide (B127407) group. Photo-biocatalytic cascades, which combine light-driven chemical transformations with enzymatic reactions, represent an emerging area with the potential for novel synthetic applications. nih.gov

Mechanistic Studies of Catalytic Cycles

Mechanistic studies of catalytic cycles involving this compound and related propargyl-containing compounds are crucial for understanding reaction pathways, the stability of intermediates, and transition states. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating these complex mechanisms. Such studies provide insights into thermodynamic and kinetic factors, bond distances, atomic charges, and molecular orbitals.

A notable investigation into a bimolecular nucleophilic substitution (SN2) reaction provides a detailed look at the catalytic cycle for the synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamide derivatives. nih.gov In this reaction, potassium carbonate (K2CO3) acts as a catalyst, promoting the deprotonation of the nucleophile. This deprotonation increases the nucleophilicity by converting the nucleophile into its more reactive conjugate-base tautomers, designated as INT-Ia and INT-Ib. nih.gov

The subsequent nucleophilic attack on the electrophilic carbon of the propargyl-containing substrate leads to the formation of a transition state (TS-I). Following the departure of the leaving group (-Br), an intermediate product is formed. This intermediate then undergoes a further SN2 reaction, proceeding through a second transition state (TS-II) to yield the final products. nih.gov

Intrinsic Reaction Coordinate (IRC) analysis has been employed to validate the reaction mechanism, offering deeper insights into the reaction's pathway and dynamics. nih.gov Furthermore, electrostatic potential (ESP) analysis helps to identify critical reactive sites on the molecules. Studies have shown that as the parent linker transitions to the intermediate and transition states, a redistribution of electron density occurs, creating localized negative potentials that indicate increased reactivity. nih.gov

Detailed energy calculations have revealed the thermodynamic favorability of different reaction pathways. For instance, one pathway leading to a specific product was found to be significantly stabilized with a Gibbs free energy of -21.54 kcal mol-1, while an alternative route resulted in a thermodynamically less favorable product with a final energy of 7.71 kcal mol-1. nih.gov The low activation energies of the transition states confirm an energetically favorable pathway toward the more stable product. nih.gov

The research findings from a representative mechanistic study are summarized in the interactive data table below.

| Species | Type | Role in Catalytic Cycle | Activation Barrier (kcal mol-1) | Gibbs Free Energy (kcal mol-1) |

| INT-Ia | Intermediate | Reactive keto-enol tautomer | N/A | N/A |

| INT-Ib | Intermediate | Reactive keto-enol tautomer | N/A | N/A |

| INT-IIa | Intermediate | Precedes second transition state | N/A | N/A |

| INT-IIIa | Intermediate | Leads to less favorable product | N/A | N/A |

| TS-I | Transition State | Formed during initial nucleophilic attack | N/A | N/A |

| TS-II | Transition State | Leads to the final product | 21.40 | N/A |

| Product 4 | Product | Thermodynamically less favorable | N/A | 7.71 |

| Product 5 | Product | Thermodynamically most stable | N/A | -21.54 |

Derivatives and Analogues of N Prop 2 Yn 1 Yl Formamide

Synthesis of Substituted Propargylformamides

The synthesis of substituted propargylformamides typically involves a two-step process: the synthesis of a substituted propargylamine (B41283) followed by a formylation reaction. The substitution can be on the nitrogen atom, the propargylic carbon (the carbon adjacent to the nitrogen), or the terminal alkyne carbon.

Step 1: Synthesis of Substituted Propargylamines

The most common and versatile method for synthesizing propargylamines is the three-component coupling reaction of an aldehyde, an amine, and a terminal alkyne, often referred to as the A³ coupling (Aldehyde-Alkyne-Amine). researchgate.net This reaction is typically catalyzed by transition metals, with copper and gold complexes being particularly effective. researchgate.netorganic-chemistry.org The process involves the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and the catalyst. researchgate.net This method allows for significant diversity, as various aldehydes, amines, and alkynes can be used to generate a wide array of substituted propargylamines. nih.gov

Alternative methods include the reaction of organometallic propargyl reagents with imines or their derivatives. nih.gov For instance, propargyl bromides can react with amines, or organozinc reagents can be used for the propargylation of imines. nih.govmdpi.com

The following table summarizes various catalytic systems used for the synthesis of propargylamines, the precursors to propargylformamides.

| Catalyst System | Reactants | Product Type | Reference |

| Copper(I) Halides (CuCl, CuBr, CuI) | Aldehyde, Secondary Amine, Terminal Alkyne | Trisubstituted Propargylamines | nih.gov |

| Gold(III) Salen Complex | Aldehyde, Amine, Alkyne (in water) | Substituted Propargylamines | organic-chemistry.org |

| Silver Iodide | Aldehyde, Amine, Alkyne (in water) | Propargylic Amines | organic-chemistry.org |

| InBr₃-Et₃N | N-silyl-N,O-acetals, 1-Alkynes | Primary Propargylic Amines | organic-chemistry.org |

| Metal-Free Decarboxylative Coupling | Alkynyl Carboxylic Acids, Paraformaldehyde, Amines | Substituted Propargylamines | organic-chemistry.org |

Step 2: Formylation

Once the desired substituted propargylamine is obtained, the final step is formylation. This can be achieved through several standard methods:

Reaction with Formic Acid: Heating the amine with formic acid is a direct and common method.

Reaction with Ethyl Formate (B1220265): Using ethyl formate as the formylating agent, often with a catalyst or under reflux conditions.

Reaction with other Formylating Agents: Reagents like acetic formic anhydride (B1165640) can also be employed for an efficient formylation process.

This two-step approach provides a modular and highly adaptable route to a vast range of substituted N-(prop-2-yn-1-yl)formamide derivatives.

Exploration of Structural Modifications and Their Impact on Reactivity and Selectivity

Structural modifications to the this compound core have a profound impact on the molecule's reactivity and the selectivity of its subsequent transformations. The key reactive centers are the alkyne and the propargylic position. Substituents can influence these centers through electronic and steric effects. libretexts.orgyoutube.com

Electronic Effects: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) placed on the aromatic ring of an N-aryl derivative, or directly on the propargylic chain, can alter the electron density of the alkyne. nih.gov

Alkyne Reactivity: An increase in electron density (from EDGs) can enhance the alkyne's reactivity in electrophilic addition reactions. Conversely, EWGs make the alkyne more susceptible to nucleophilic attack. In the context of [3+2] cycloaddition reactions, a widely used transformation for this class of compounds, the electronic nature of both the propargyl dipolarophile and the 1,3-dipole governs the reaction rate and regioselectivity. beilstein-journals.orgnih.govuchicago.edu

Propargylic Position: The stability of intermediates, such as a carbocation or radical at the propargylic position, is highly sensitive to substituents.

Steric Effects: The size of the substituents near the reactive sites plays a crucial role in determining reaction outcomes.

Selectivity: Bulky substituents on the nitrogen or at the propargylic position can direct incoming reagents to the less hindered face of the molecule, thereby controlling stereoselectivity.

Reactivity: Large groups can hinder the approach of reactants, potentially slowing down or preventing a reaction.

A density functional theory (DFT) study on ruthenium-catalyzed propargylic substitution reactions highlighted the significant effect of substituents at the propargylic position. nih.gov It was found that substituting a methyl group with a more electron-withdrawing trifluoromethyl (CF₃) group resulted in higher enantioselectivity. nih.gov This was attributed to specific interactions of the fluorine atoms in the transition state. nih.gov However, both methyl and trifluoromethyl substitution were found to lower the electrophilicity of the terminal alkyne carbon in the intermediate ruthenium-allenylidene complexes. nih.gov

The following table summarizes the expected impact of different structural modifications.

| Modification Location | Substituent Type | Expected Impact on Reactivity/Selectivity |

| Propargylic Carbon | Electron-withdrawing (e.g., -CF₃) | Can increase enantioselectivity in certain metal-catalyzed reactions. nih.gov |

| Bulky alkyl groups | May decrease overall reaction rate due to steric hindrance; can enhance stereoselectivity. | |

| Terminal Alkyne | Silyl (B83357) groups (e.g., -TMS) | Protects the terminal alkyne; can influence regioselectivity in cycloadditions. |

| Aryl/Alkyl groups | Modifies the electronic properties and steric accessibility of the alkyne. | |

| Nitrogen Atom | Aryl groups with EWG/EDG | Alters the nucleophilicity of the formamide (B127407) nitrogen and the electronic properties of the entire molecule through conjugation. |

| Bulky alkyl groups | Can influence the conformation of the molecule and sterically hinder reactions at the nitrogen or nearby positions. |

Design and Synthesis of Compound Libraries for Research Purposes

The this compound scaffold is well-suited for the construction of compound libraries using the principles of Diversity-Oriented Synthesis (DOS). cam.ac.ukrsc.org DOS aims to efficiently generate collections of structurally diverse small molecules to explore broad areas of chemical space, which is particularly useful in drug discovery and chemical biology for identifying novel biological probes. nih.govnih.gov

The utility of the propargylamide scaffold lies in its ability to serve as a starting point for divergent synthesis pathways. The reactive alkyne handle can participate in a multitude of reactions, allowing for the creation of diverse molecular skeletons from a common intermediate.

Key Reactions for Library Diversification:

Cycloaddition Reactions: The alkyne can undergo [3+2] cycloadditions with azides (Click chemistry) to form triazoles, or with nitrones and other 1,3-dipoles to generate various five-membered heterocycles. nih.gov

Cycloisomerization: Metal catalysts (e.g., gold, platinum) can trigger intramolecular cyclization reactions. For example, N-propargylamines can be converted into functionalized morpholines. researchgate.net Similarly, substituted o-propargylphenols have been used to create libraries of benzofurans and chromenes. rsc.org

Coupling Reactions: Sonogashira coupling of the terminal alkyne with aryl or vinyl halides introduces significant structural diversity.

Multi-component Reactions: Using the propargylformamide as a component in further multi-component reactions can rapidly increase molecular complexity.

A notable example is the preparation of a library of N-propargyl oxazolidines through a copper-catalyzed A³-type coupling process involving formaldehyde, β-aminoalcohols, and acetylenes. nih.govmdpi.com This demonstrates how the core propargylamine structure can be readily incorporated into more complex heterocyclic systems in a single step. The modularity of the A³ coupling itself is a powerful tool for library generation, as changing any of the three components leads to a new product, making it a cornerstone for building propargylamine-based libraries. researchgate.net The resulting library of compounds can then be screened in high-throughput assays to identify molecules with desired biological activities. stanford.edunih.gov

The design of such libraries often leverages "privileged scaffolds," which are molecular frameworks known to bind to multiple biological targets. nih.gov The heterocyclic structures readily accessible from propargylformamide derivatives, such as triazoles and morpholines, are frequently considered privileged structures in medicinal chemistry.

Applications in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The strategic incorporation of N-(prop-2-yn-1-yl)formamide and its derivatives, N-propargylamides, facilitates the assembly of intricate molecular designs. These compounds serve as versatile synthons, enabling the creation of polycyclic systems and densely functionalized scaffolds that are of significant interest in medicinal chemistry and materials science.

One notable application involves the synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamide derivatives. These complex structures are assembled through a bimolecular nucleophilic substitution (SN2) reaction, demonstrating the utility of the propargyl group in forming new carbon-carbon bonds to create elaborate molecular architectures. nih.gov

Furthermore, N-propargylamines, the broader class to which this compound belongs, are recognized as crucial precursors in the synthesis of complex natural products. nih.govnih.gov Their ability to participate in a variety of cyclization reactions makes them indispensable in building the core structures of these biologically active molecules. nih.govnih.gov The development of tandem strategies, such as benzannulation followed by ring-closing metathesis, utilizing ynamide derivatives, showcases a powerful method for constructing highly substituted benzofused nitrogen heterocycles. researchgate.net

Role as a Precursor to Nitrogen-Containing Heterocycles

This compound and related N-propargylamides are extensively used as precursors for a wide array of nitrogen-containing heterocycles, which are core components of many pharmaceuticals and biologically active compounds.

Imidazo[1,2-a]pyridines: A practical two-step, one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines has been developed. This method involves the reaction of N-(prop-2-yn-1-yl)pyridin-2-amines, derivatives of the title compound, highlighting a pathway to this important heterocyclic system. nih.govrsc.orgresearchgate.net

Oxazoles: N-propargylamides can undergo cyclization to form oxazole (B20620) derivatives. windows.net This transformation can be mediated by various reagents, including silica (B1680970) gel, in a cycloisomerization reaction to produce substituted oxazoles. acsgcipr.org Base-catalyzed cyclization of N-propargylamides has also been studied, demonstrating the formation of an allenic intermediate en route to the oxazole ring. nih.gov

Quinolines: One-pot synthesis methodologies have been developed for the preparation of quinolines, which are challenging to synthesize by other means. These methods can involve phosphine-catalyzed reactions or cascade Friedländer reactions, showcasing the versatility of precursors like N-propargylamines in constructing this heterocyclic scaffold. nih.govrsc.orgresearchgate.net

Pyridines: The synthesis of pyridine (B92270) derivatives from N-propargylamines is a significant area of research due to the prevalence of the pyridine ring in over 100 approved drugs. researchgate.net Various protocols, including multi-component reactions, have been established for the preparation of pyridines and their fused analogues from N-propargylamine precursors. researchgate.netwindows.netacsgcipr.org

Other Heterocycles: The utility of N-propargylamines extends to the synthesis of other important heterocycles. For instance, treatment of N-propargylamides with Lawesson's reagent can lead to the formation of dihydrothiazoles through a 5-exo-dig cyclization process. nih.gov This demonstrates the broad applicability of this class of compounds in heterocyclic synthesis.

| Heterocycle | Synthetic Approach | Key Features |

| Imidazo[1,2-a]pyridines | Two-step, one-pot synthesis from N-(prop-2-yn-1-yl)pyridin-2-amines. nih.govrsc.orgresearchgate.net | Practical and efficient method for producing substituted derivatives. |

| Oxazoles | Cyclization/cycloisomerization of N-propargylamides. windows.netacsgcipr.orgnih.gov | Can be mediated by silica gel or base catalysts. |

| Quinolines | One-pot phosphine-catalyzed or cascade Friedländer reactions. nih.govrsc.orgresearchgate.net | Provides a direct route to 3-substituted quinolines. |

| Pyridines | Multi-component reactions from N-propargylamines. researchgate.netwindows.netacsgcipr.org | Access to a wide range of functionalized pyridine derivatives. |

| Dihydrothiazoles | Reaction of N-propargylamides with Lawesson's reagent. nih.gov | Involves a 5-exo-dig cyclization of an N-(propargyl)thioamide intermediate. |

Applications in the Synthesis of Key Intermediates for Research Compounds (excluding clinical)

This compound and its derivatives are instrumental in the synthesis of key intermediates for a variety of research compounds, particularly those with potential biological activity. The inherent reactivity of the propargylamine (B41283) moiety makes it a valuable synthon for creating diverse molecular scaffolds for drug discovery programs.

These compounds serve as building blocks for conformationally restricted peptidomimetics. For example, N-[(adamantan-1-yl)alkyl]acetamides, which share the amide functionality, are used to synthesize polyfunctional adamantane (B196018) derivatives that can be incorporated into peptide-like structures. researchgate.net The synthesis of N-sulfonyl amidines, which are present in natural products and drug intermediates, can be achieved through multicomponent reactions, highlighting another application of related amide structures in generating bioactive scaffolds. researchgate.net

Furthermore, propargylamines are key precursors in the synthesis of various heterocyclic compounds that are of interest in medicinal chemistry, including pyrroles, quinolines, and oxazolidinones. nih.gov The development of synthetic routes to these heterocycles often relies on the versatile reactivity of the propargylamine unit.

Polymer Chemistry and Materials Science Applications (e.g., as a monomer or cross-linker precursor)

While direct polymerization of this compound is not widely documented, the presence of the terminal alkyne group makes it a potential candidate for polymerization and material science applications, particularly in the synthesis of functional polymers and cross-linked materials. The related class of N-vinylformamide monomers has been synthesized and polymerized, indicating the potential for vinyl- and propargyl- formamides in polymer chemistry. rsc.org

The propargyl group is a well-known functional handle for "click" chemistry, a powerful tool for polymer modification and the synthesis of complex polymer architectures. rsc.org This suggests that this compound could be used as a comonomer to introduce alkyne functionalities into a polymer chain. These alkyne groups can then be used for post-polymerization modification, such as attaching biomolecules, grafting other polymer chains, or forming cross-linked networks.

For instance, the copolymerization of a monomer like this compound with other monomers could lead to the formation of linear low-density polyethylene (B3416737) (LLDPE) with pendant alkyne groups. mdpi.comd-nb.infomdpi.comjku.atresearchgate.net These functionalized polymers could then be cross-linked to enhance their mechanical and thermal properties, making them suitable for applications such as polymer coatings or bioactive scaffolds. nih.govdntb.gov.uaresearchgate.net

Applications in CO2 Upgrading and C1 Chemistry

This compound and related propargylamines have shown significant promise in the field of CO2 upgrading and C1 chemistry. The reaction of propargylamines with carbon dioxide is a key transformation for the synthesis of valuable 2-oxazolidinone (B127357) heterocyclic compounds. nih.govnih.gov This process represents an atom-economical way to utilize CO2 as a C1 feedstock.

Typically, these reactions are catalyzed by noble-metal catalysts under harsh conditions. However, recent research has focused on developing more sustainable catalytic systems. For example, a mixed-valence copper-based metal-organic framework (MOF) has been shown to effectively catalyze the reaction of propargylamines with CO2 with high efficiency and under mild, solvent-free conditions. nih.gov Similarly, a noble-metal-free zinc-based MOF has been developed as an eco-friendly catalyst for the cyclization of propargylic amines with CO2. nih.gov

The catalytic conversion of propargylamine and CO2 to 2-oxazolidinone can also be achieved using palladium-based catalysts. windows.netnih.gov Mechanistic studies suggest that these catalysts can activate both the C≡C bond of the propargylamine and the CO2 molecule, facilitating the cyclization reaction. nih.gov The development of these catalytic systems is a significant step towards the green conversion of CO2 into value-added chemicals. mdpi.comnih.gov

| Catalyst System | Reaction Conditions | Key Advantages |

| CuI/CuII Metal-Organic Framework | Low temperature, atmospheric pressure, solvent-free. nih.gov | High efficiency, green conversion, synergistic catalytic effect. |

| Zinc-based Metal-Organic Framework | Mild conditions. nih.gov | Noble-metal-free, eco-friendly, efficient activation of substrates. |

| Palladium-based Catalysts | Mild reaction conditions. windows.netnih.gov | Can produce both oxazolidinone and imidazolidinone products. |

Integration into Cascade Reactions and One-Pot Syntheses

The unique structure of this compound allows for its integration into cascade and one-pot reactions, which are highly efficient synthetic strategies that minimize waste and simplify reaction procedures. These reactions often involve the sequential formation of multiple chemical bonds in a single reaction vessel.

N-propargylamides are valuable substrates in metal-catalyzed cascade reactions. For instance, gold-catalyzed cascade reactions of N-propargyl ynamides can lead to the rapid synthesis of functionalized indeno[1,2-c]pyrroles. researchgate.net Similarly, metal-catalyzed double migratory cascade reactions of propargylic esters and phosphates, which share the propargyl motif, provide a route to a wide range of functionalized products. nih.govrsc.org

One-pot syntheses of various heterocyclic compounds, such as quinolines and pyridines, often utilize precursors that can undergo sequential transformations. nih.govrsc.orgresearchgate.netnih.govbohrium.com For example, a one-pot, three-component synthesis of novel 2-alkyl-substituted 4-aminoimidazo[1,2-a] windows.netnih.govnih.govtriazines has been developed, showcasing the power of multicomponent reactions in building complex heterocyclic systems efficiently. researchgate.net The ability of this compound to participate in such sequential reactions makes it a valuable tool for the rapid construction of molecular complexity. nih.govresearchgate.netmdpi.commdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Spectroscopic and Advanced Analytical Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of N-(prop-2-yn-1-yl)formamide in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for revealing the intricate connectivity within the molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the acetylenic proton (-C≡CH) and the methylene (B1212753) protons (-CH₂-), and between the methylene protons and the N-H proton of the formamide (B127407) group, confirming the propargyl fragment's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the nuclei to which they are directly attached. sdsu.edu This is invaluable for assigning the carbon resonances of the propargyl group by correlating the methylene protons to the methylene carbon and the acetylenic proton to the terminal alkyne carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. researchgate.net In this molecule, NOESY could reveal through-space interactions between the formyl proton and the methylene protons.

Solid-State NMR (ssNMR): For analyzing the compound in its solid form, ssNMR can provide information about the molecular structure, conformation, and packing in the crystal lattice. 13C and 15N ssNMR experiments can be particularly informative. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to overcome signal broadening observed in the solid state. rsc.orgresearchgate.net This can be especially useful for studying polymorphism, where different crystal forms of the same compound would exhibit distinct ssNMR spectra. rsc.org

Table 1: Expected 2D NMR Correlations for this compound This table presents hypothetical data based on established NMR principles.

| Proton Signal (¹H) | Expected COSY Correlations (with ¹H) | Expected HSQC Correlations (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

|---|---|---|---|

| Formyl H (CHO) | N-H | Formyl C | Methylene C |

| N-H | Methylene H₂, Formyl H | - | Methylene C, Formyl C |

| Methylene H₂ (-CH₂-) | N-H, Acetylenic H | Methylene C | Formyl C, Acetylenic C (both) |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of this compound and its reaction products. nih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions of the molecule, which are then analyzed by a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF). nih.gov

HRMS provides a highly accurate mass measurement, allowing for the calculation of the molecular formula with a high degree of confidence. For this compound (C₄H₅NO), the expected exact mass can be calculated and compared to the measured mass to confirm its identity.

In the context of reaction monitoring, HRMS can be coupled with liquid chromatography (LC-HRMS). This allows for the separation of components in a reaction mixture followed by their accurate mass determination. This is particularly powerful for:

Tracking Reactant Consumption and Product Formation: By monitoring the ion intensity corresponding to the exact mass of the starting material and the desired product over time.

Identifying Intermediates and Byproducts: The high mass accuracy allows for the assignment of molecular formulas to unknown peaks in the chromatogram, aiding in mechanistic investigations and reaction optimization. nih.gov The use of parallel reaction monitoring (PRM), a targeted proteomics technique, is also being adapted for small molecule analysis, offering high specificity and sensitivity for quantifying target compounds in complex mixtures. frontiersin.orgmdpi.com

Table 2: HRMS Data for this compound

| Ion Species | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 84.0444 | 84.0442 | -2.4 |

Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. wiley.com These techniques are complementary and can be used for both qualitative identification and quantitative analysis.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wiley.com The spectrum is a plot of absorbance or transmittance versus wavenumber. Key expected vibrational modes for this compound include:

N-H Stretch: A moderate to strong absorption typically in the region of 3300-3500 cm⁻¹.

C≡C-H Stretch: A sharp, characteristic absorption for the terminal alkyne C-H bond around 3300 cm⁻¹.

C≡C Stretch: A weak but sharp absorption in the 2100-2260 cm⁻¹ region.

C=O Stretch (Amide I band): A strong absorption typically found between 1630-1695 cm⁻¹.

N-H Bend (Amide II band): A moderate absorption around 1550-1640 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. mdpi.com A key advantage is its low interference from water, making it suitable for monitoring reactions in aqueous media. For this compound, the C≡C triple bond, which often shows a weak IR signal, typically produces a strong and sharp Raman signal, making it an excellent marker for this functional group.

Both techniques can be used for real-time in situ reaction monitoring. nih.govnih.gov For example, in a reaction involving the alkyne group, the disappearance of the characteristic C≡C stretch in the IR or Raman spectrum can be monitored to track the reaction's progress. researchgate.netresearchgate.net

Table 3: Characteristic IR and Raman Bands for this compound This table presents expected vibrational frequencies based on known functional group absorptions.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| N-H | Stretch | 3350-3250 (Moderate) | Weak |

| ≡C-H | Stretch | 3320-3280 (Sharp, Strong) | Moderate |

| C-H (CH₂) | Stretch | 2950-2850 (Moderate) | Moderate |

| C≡C | Stretch | 2140-2100 (Weak, Sharp) | Strong |

| C=O (Amide I) | Stretch | 1680-1650 (Strong) | Moderate |

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, this technique is invaluable for characterizing stable, crystalline derivatives or reaction intermediates.

If a derivative of this compound can be crystallized, single-crystal X-ray diffraction analysis can provide precise information on:

Bond lengths and angles: Confirming the molecular geometry.

Conformation: Revealing the preferred spatial arrangement of the atoms.

Intermolecular interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing. researchgate.net

This information is crucial for understanding the solid-state properties of the compound and its derivatives and can provide insights into reaction mechanisms where a crystalline intermediate can be isolated. The study of related pro-chiral derivatives has utilized these techniques to understand their structural properties. nih.govdundee.ac.uk

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Profile Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound.

Purity Assessment: A reversed-phase HPLC method, likely using a C18 column with a mobile phase such as a water/acetonitrile or water/methanol gradient, can be developed. The purity is determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram.

Reaction Profiling: By taking aliquots from a reaction mixture at various time points and analyzing them by HPLC, one can monitor the disappearance of reactants and the appearance of products. This provides quantitative data on reaction kinetics and yield.

Gas Chromatography (GC): Given its relatively small size, this compound is likely amenable to GC analysis, provided it is thermally stable and sufficiently volatile.

Purity Assessment: GC, often coupled with a Flame Ionization Detector (FID), offers high resolution for separating volatile impurities.

Reaction Monitoring: GC can be used similarly to HPLC for monitoring reaction progress, especially for reactions conducted in organic solvents. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of the separated components based on their mass spectra.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT study of N-(prop-2-yn-1-yl)formamide would provide fundamental information about its geometry, stability, and electronic landscape.

The key structural features of this compound include the planar formamide (B127407) group and the linear propargyl alkyne. The nitrogen atom's lone pair is known to be in resonance with the carbonyl group, which imparts a partial double bond character to the C-N bond and influences the charge distribution. This delocalization makes the amide nitrogen less basic and the carbonyl oxygen more nucleophilic. The nitrogen atom, being part of an electron-withdrawing amide group, significantly polarizes the adjacent C≡C triple bond. This polarization is a defining characteristic of ynamides, making the α-carbon (adjacent to the nitrogen) electrophilic and the β-carbon (terminal) nucleophilic rsc.org.

DFT calculations would precisely quantify these qualitative descriptions. Key parameters obtained would include optimized bond lengths, bond angles, and the distribution of atomic charges (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis). Furthermore, the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be calculated. The energy and location of the HOMO are indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location indicate its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to have significant contributions from the C≡C π-system and the nitrogen lone pair, while the LUMO would likely be centered on the carbonyl group and the α-carbon of the alkyne.

Table 1: Representative DFT-Calculated Properties for this compound (Note: These are illustrative values based on typical DFT calculations for similar structures, as specific literature data is unavailable.)

Reaction Mechanism Elucidation via Computational Modeling and Transition State Search

Computational modeling is an indispensable tool for mapping the detailed pathways of chemical reactions. For a molecule like this compound, this would involve studying reactions such as cycloadditions, nucleophilic additions to the alkyne, or reactions at the amide group. The process involves identifying all relevant stationary points on the potential energy surface (PES), including reactants, products, intermediates, and, crucially, transition states (TS) smu.edu.

A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate ucsb.edu. Locating a TS is computationally more demanding than optimizing a minimum-energy structure. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following methods are employed for this purpose ucsb.eduarxiv.org. Once a TS is located, its structure provides a snapshot of the bond-forming and bond-breaking processes. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products ucsb.edu.

For example, in a hypothetical acid-catalyzed hydration of the alkyne, computational modeling could be used to explore the mechanism. It might reveal the formation of a keteniminium ion intermediate upon protonation of the ynamide rsc.org. The subsequent nucleophilic attack by water and final tautomerization could be mapped out. By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. This profile reveals the activation energy (the difference in energy between the reactants and the highest-energy transition state), which determines the reaction rate, and helps identify the rate-determining step. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the located transition state indeed connects the intended reactants and products smu.edu.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound (Note: Energies are relative to the reactants and are for illustrative purposes.)

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods can predict not only if a reaction will occur but also where and how it will occur. This is particularly relevant for this compound, where the polarized alkyne offers multiple possibilities for regioselectivity.

Regioselectivity: In addition reactions, a reagent can add to the alkyne in two different ways, leading to two possible regioisomers. As mentioned, the α-carbon of the ynamide is electrophilic, while the β-carbon is nucleophilic rsc.org. Therefore, in an electrophilic addition, the electrophile is expected to attack the β-carbon. Conversely, a nucleophile would preferentially attack the α-carbon. Computational models can confirm these predictions by calculating the activation energies for both possible pathways. The pathway with the lower energy barrier will be the kinetically favored one, and its product will be the major regioisomer. Tools like Fukui functions or electrostatic potential maps can also be used to visualize and quantify the local reactivity of each atom, providing a reliable prediction of regioselectivity beilstein-journals.org.

Stereoselectivity: For reactions that can form stereoisomers, such as the addition of a reagent across the alkyne to form a double bond, computational chemistry can predict the stereochemical outcome (e.g., syn vs. anti addition). This is achieved by modeling the transition states for both stereochemical pathways. The difference in the activation energies of these diastereomeric transition states determines the stereoselectivity of the reaction. For instance, in reactions involving chiral catalysts, DFT can be used to model the catalyst-substrate complex and rationalize the observed enantioselectivity researchgate.net.

Table 3: Hypothetical Comparison of Activation Energies for Regioisomeric Products

Conformation Analysis and Molecular Dynamics Simulations

Conformation Analysis: A conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule. This can be done by systematically rotating the dihedral angles of the key single bonds—specifically, the O=C-N-CH₂, C-N-CH₂-C, and N-CH₂-C≡C bonds—and calculating the potential energy at each point. This generates a potential energy surface that reveals the energy minima (stable conformers) and the energy barriers for rotation between them. The formamide C-N bond has a significant rotational barrier due to its partial double bond character, often leading to distinct cis and trans conformers, with the trans conformer typically being more stable.

Molecular Dynamics (MD) Simulations: While conformational analysis provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time nih.govnih.gov. In an MD simulation, Newton's equations of motion are solved numerically for all atoms in the system, which typically includes the solute molecule and a large number of explicit solvent molecules (e.g., water) youtube.com. This simulation generates a trajectory—a movie at the atomic level—that shows how the molecule moves, vibrates, and changes its conformation.

An MD simulation of this compound could be used to:

Explore the accessible conformational space at a given temperature.

Determine the relative populations of different conformers.

Study the dynamics of conformational transitions.

Analyze the hydrogen bonding patterns and other interactions between the molecule and the solvent.

This information is valuable for understanding how the molecule's shape and flexibility influence its reactivity in a solution-phase environment.

Table 4: Key Dihedral Angles for Conformational Analysis of this compound

QSAR (Quantitative Structure-Activity Relationship) Studies for Reactivity Trends (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific property, such as reactivity. When applied to chemical reactivity, this is often termed a Quantitative Structure-Reactivity Relationship (QSRR) wikipedia.org. A QSRR study could be performed on a series of substituted this compound derivatives to understand and predict how changes in structure affect their reactivity in a particular reaction.

The process involves three main steps:

Data Set Generation: A series of related compounds is synthesized, and their reactivity (e.g., reaction rate constant, yield) is measured under identical conditions. For example, one could study derivatives with different substituents on the formyl group or on the terminal alkyne carbon.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated using computational chemistry. These descriptors quantify various aspects of the molecule's structure and electronic properties. They can include:

Electronic descriptors: HOMO/LUMO energies, atomic charges, dipole moment, polarizability.

Steric descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Charton parameters).

Topological descriptors: Indices that describe molecular branching and connectivity.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the calculated descriptors (the independent variables) to the observed reactivity (the dependent variable) nih.gov. The resulting model's predictive power is then rigorously validated using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model's creation.

A successful QSRR model can provide valuable insights into the factors governing reactivity and can be used to predict the reactivity of new, yet-to-be-synthesized compounds, thereby guiding the design of molecules with desired reactivity profiles.

Table 5: Hypothetical Data for a QSRR Study on Substituted Ynamides

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by continuous flow chemistry presents a significant opportunity for the synthesis and functionalization of N-(prop-2-yn-1-yl)formamide. Flow reactors, with their high surface-area-to-volume ratios, enable efficient heat and mass transfer, which is particularly advantageous for managing exothermic reactions or handling reactive intermediates that may be involved in the modification of the alkyne or formamide (B127407) moieties. nih.govnih.gov The integration of this compound into flow chemistry setups can facilitate safer, more scalable, and highly reproducible synthetic processes. worktribe.com

Automated synthesis platforms, which combine robotics with flow chemistry or batch reactors, can further accelerate the exploration of the chemical space around this compound. frontiersin.org These platforms enable high-throughput screening of reaction conditions, catalysts, and substrates, significantly speeding up the discovery of new transformations and the optimization of existing ones. For instance, an automated platform could be programmed to perform a series of "click" reactions or metal-catalyzed couplings using this compound as a key building block to generate large libraries of compounds for biological screening or materials discovery.

Table 1: Advantages of Integrating this compound with Modern Synthesis Technologies

| Technology | Advantages for this compound Chemistry |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability, and reproducibility. nih.gov |

| Automated Synthesis | High-throughput screening, rapid optimization, and accelerated discovery of new derivatives. frontiersin.org |

Development of Novel Reactivity Modes and Catalytic Systems

The terminal alkyne group in this compound is a versatile handle for a wide array of chemical transformations. youtube.com While classical alkyne reactions like Sonogashira coupling, click chemistry, and hydroamination are well-established, future research is expected to focus on uncovering novel reactivity modes. This includes the development of new catalytic systems that can selectively activate the C-H bond of the alkyne for direct functionalization or engage the triple bond in unprecedented cycloaddition or rearrangement reactions. nih.gov

The formamide moiety also offers opportunities for novel reactivity. Beyond its role as a directing group or a precursor to amines, researchers are exploring its participation in catalytic cycles, for example, through decarbonylative pathways or as a source of CO and amine for subsequent reactions. The development of catalysts that can mediate tandem reactions involving both the alkyne and formamide groups is a particularly exciting prospect. Photocatalysis, for instance, could open up new avenues for the functionalization of this compound under mild conditions, potentially leading to the synthesis of complex molecules with high efficiency. nih.gov

Exploration of Multifunctionalization Strategies

The bifunctional nature of this compound makes it an ideal substrate for the development of multifunctionalization strategies. One-pot and cascade reactions that sequentially or simultaneously modify both the alkyne and formamide functionalities are of significant interest. baranlab.orgnih.gov Such strategies can rapidly increase molecular complexity from a simple starting material, which is highly desirable in drug discovery and materials science.

For example, a one-pot sequence could involve an initial metal-catalyzed coupling at the alkyne terminus, followed by a directed C-H activation ortho to the formamide group. researchgate.net Alternatively, cascade reactions could be designed where an initial transformation of the alkyne triggers a subsequent cyclization or rearrangement involving the formamide. nih.gov These approaches not only improve synthetic efficiency by reducing the number of purification steps but also provide access to novel molecular scaffolds that would be difficult to synthesize using traditional methods. rsc.org

Table 2: Potential Multifunctionalization Strategies for this compound

| Strategy | Description | Potential Products |

| One-Pot Sequential Reactions | Stepwise modification of the alkyne and formamide groups in a single reaction vessel without isolation of intermediates. nih.gov | Highly substituted heterocyclic compounds. |

| Cascade Reactions | An initial reaction triggers a series of subsequent transformations in a domino effect. baranlab.orgnih.gov | Polycyclic and spirocyclic frameworks. |

| Multicomponent Reactions | Three or more reactants combine in a single operation to form a product that contains portions of all the reactants. researchgate.net | Diverse libraries of complex molecules. |

Expanding Scope in Sustainable Chemistry and Circular Economy Concepts

In the context of green chemistry, this compound can be a valuable building block for developing more sustainable synthetic processes. The use of atom-economical reactions, such as [3+2] cycloadditions at the alkyne, aligns with the principles of green chemistry by maximizing the incorporation of starting material atoms into the final product. nih.govmdpi.comresearchgate.net Furthermore, the development of catalytic reactions that proceed under mild conditions with low catalyst loadings and in environmentally benign solvents will be a key focus.

The concept of a circular nitrogen economy, which aims to minimize nitrogen waste and recycle nitrogen-containing compounds, is gaining traction. sustainability-directory.comsustainability-directory.comresearchgate.net this compound, as a nitrogen-containing compound, could play a role in this paradigm. For instance, research could focus on developing methods for its synthesis from renewable nitrogen sources or designing closed-loop processes where the nitrogen from this compound-derived products can be recovered and reused. nih.gov

Potential in Advanced Functional Materials and Supramolecular Chemistry

The unique combination of a rigid alkyne rod and a hydrogen-bonding formamide group makes this compound an attractive building block for the design of advanced functional materials. The alkyne moiety can be readily polymerized or incorporated into polymer backbones to create materials with interesting electronic and optical properties. For example, polymers derived from this compound could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). bookpassage.com

In supramolecular chemistry, the formamide group can participate in hydrogen bonding to direct the self-assembly of molecules into well-defined architectures, such as gels, liquid crystals, or porous materials. nih.gov The alkyne can serve as a reactive handle for post-assembly modification or for linking the supramolecular structures to surfaces or other materials. The development of stimuli-responsive materials based on this compound derivatives, where the self-assembly and properties can be controlled by external triggers like light or pH, is a promising area of future research.

Q & A

What are the optimal synthetic routes for N-(prop-2-yn-1-yl)formamide, and how can purity be ensured?

Basic Research Question